2-Ethyl-6-phenylpyridine 2-Ethyl-6-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 59239-12-2
VCID: VC8028208
InChI: InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
SMILES: CCC1=NC(=CC=C1)C2=CC=CC=C2
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol

2-Ethyl-6-phenylpyridine

CAS No.: 59239-12-2

Cat. No.: VC8028208

Molecular Formula: C13H13N

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-phenylpyridine - 59239-12-2

Specification

CAS No. 59239-12-2
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
IUPAC Name 2-ethyl-6-phenylpyridine
Standard InChI InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Standard InChI Key QVTQLTAYLIBTTF-UHFFFAOYSA-N
SMILES CCC1=NC(=CC=C1)C2=CC=CC=C2
Canonical SMILES CCC1=NC(=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The core structure of 2-ethyl-6-phenylpyridine consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—modified by two substituents: an ethyl group (-CH2_2CH3_3) at position 2 and a phenyl group (-C6_6H5_5) at position 6. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions . The IUPAC name for this compound is 2-ethyl-6-phenylpyridine, reflecting its substitution pattern.

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight183.25 g/mol
AppearanceWhite crystalline powder
Boiling Point~341.3°C (estimated)
Density~1.103 g/cm³ (analogous)
SolubilityLow in water; soluble in organic solvents

The compound’s low water solubility and high boiling point are consistent with its aromatic and hydrophobic substituents . The density and refractive index (estimated at 1.554) suggest a compact molecular packing in the solid state .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-ethyl-6-phenylpyridine typically involves cross-coupling reactions or condensation methodologies. One approach utilizes nicotinic acid derivatives as starting materials, undergoing alkylation and aryl substitution steps. For example:

  • Alkylation of Pyridine Precursors: Reaction of 2-chloro-6-phenylpyridine with ethylmagnesium bromide under Grignard conditions.

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling between 2-ethylpyridine boronic acid and bromobenzene derivatives .

These methods require precise temperature control (often under reflux) and catalysts such as palladium complexes to achieve yields exceeding 70% .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method involves:

  • One-Pot Cyclization: Heating a mixture of ethyl acetoacetate, ammonium acetate, and benzaldehyde derivatives in acetic acid, followed by purification via distillation . This route minimizes intermediate isolation, reducing production time and waste.

Applications in Scientific Research

Coordination Chemistry

2-Ethyl-6-phenylpyridine serves as a ligand in transition metal complexes. For instance, platinum(II) complexes incorporating this ligand exhibit tunable luminescence properties, making them candidates for organic light-emitting diodes (OLEDs) . The steric bulk of the phenyl group stabilizes metal-ligand bonds, enhancing photophysical stability .

Pharmaceutical Intermediates

As a precursor in drug synthesis, this compound is utilized in:

  • Antihypertensive Agents: Functionalization of the pyridine ring to create angiotensin-converting enzyme (ACE) inhibitors.

  • Anticancer Drugs: Derivatization into kinase inhibitors targeting aberrant signaling pathways in malignancies .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR spectra of 2-ethyl-6-phenylpyridine reveal distinct signals:

  • δ 8.5–8.7 ppm: Aromatic protons adjacent to the nitrogen atom.

  • δ 7.3–7.5 ppm: Phenyl group protons.

  • δ 2.6–2.8 ppm (quartet): Methylene protons of the ethyl group.

  • δ 1.2–1.4 ppm (triplet): Terminal methyl protons .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity (>97%) and identifies trace impurities . Mobile phases typically consist of acetonitrile-water mixtures (70:30 v/v) with 0.1% trifluoroacetic acid .

Future Directions and Research Opportunities

Drug Discovery

Modifying the ethyl and phenyl substituents could enhance selectivity for neuronal receptors, paving the way for novel anxiolytics or cognitive enhancers. Computational modeling (e.g., molecular docking) may identify optimal substituent patterns for target engagement.

Advanced Materials

Incorporating 2-ethyl-6-phenylpyridine into metal-organic frameworks (MOFs) could yield materials with tailored porosity for gas storage or catalysis . Its rigid structure supports framework stability, while the phenyl group enables π-π interactions with guest molecules .

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